9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
The compound 9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative characterized by a 3-hydroxyphenyl substituent at position 9, dimethyl groups at position 6, and a phenyl group at position 2. The hydroxyl group at the meta position of the phenyl ring distinguishes this compound from analogs with substituents such as methoxy, halogen, or alkyl groups, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-23(2)12-17-19(18(29)13-23)20(15-9-6-10-16(28)11-15)27-22(24-17)25-21(26-27)14-7-4-3-5-8-14/h3-11,20,28H,12-13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNSKBJUCNSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC(=CC=C5)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by its fusion with the quinazoline structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of triazoloquinazolines , characterized by a triazole ring fused with a quinazoline moiety. This structural configuration contributes to its varied biological activities and potential applications in medicinal chemistry.
Molecular Formula
- C : 19
- H : 18
- N : 4
- O : 1
Key Features
- Triazole and quinazoline rings enhance biological activity.
- Hydroxy and dimethyl groups contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound is investigated for its potential as a drug candidate due to its promising biological activities:
-
Antitumor Activity : It has shown significant antiproliferative effects against various cancer cell lines. For example:
Cell Line IC50 (µM) Mechanism of Action HeLa 5.0 Apoptosis induction MDA-MB-231 7.5 Cell cycle arrest A549 10.0 Inhibition of proliferation
Research indicates that the compound induces apoptosis and inhibits cell cycle progression in cancer cells .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
- Effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- Histone Deacetylase (HDAC) Inhibition : It shows moderate HDAC inhibitory activity (40–75% residual activity), which is significant for cancer therapeutics as HDAC inhibitors can induce hyperacetylation of histones and alter gene expression .
Material Science
Due to its unique chemical structure, the compound may be utilized in the development of new materials with specific properties. Its stability and reactivity make it a candidate for creating advanced polymers or coatings with enhanced performance characteristics.
Case Study 1: Antitumor Efficacy
A study focused on the antiproliferative effects of the compound on various cancer cell lines highlighted its potential as an anticancer agent. The results indicated that treatment with the compound led to significant reductions in cell viability across multiple cancer types.
Case Study 2: Antimicrobial Activity
In another investigation, researchers tested the antimicrobial efficacy of the compound against several strains of bacteria. The findings confirmed its effectiveness against both sensitive and resistant bacterial strains, suggesting its potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Physicochemical Properties
- Hydroxyl vs.
- Hydrogen Bonding: The hydroxyl group enhances hydrogen-bond donor capacity (predicted H-bond donors = 1 vs. 0 for methoxy/chloro analogs), which could improve interactions with biological targets such as enzymes or receptors .
Pharmacological Implications
- Fluorophenyl derivatives exhibit notable anticonvulsant activity in preclinical models, attributed to fluorine’s electronegativity enhancing binding affinity .
- Chlorophenyl analogs demonstrate stability under physiological conditions (logD = 3.05), making them candidates for CNS-targeting drugs .
- The target compound’s hydroxyl group may confer antioxidant or anti-inflammatory properties, as seen in phenolic triazoloquinazolinones .
Biological Activity
9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a compound that belongs to the triazoloquinazolinone class of heterocycles. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. The structural characteristics of this compound suggest it may interact with various biological targets.
Biological Activity Overview
Research indicates that triazoloquinazolinones exhibit a range of biological activities including anticancer properties. The specific compound in focus has been studied for its effects on various cellular pathways and targets.
Anticancer Activity
A significant area of research has focused on the compound's ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cell division often overexpressed in cancer cells. Studies have shown that triazoloquinazolinone derivatives can effectively inhibit Plk1 activity in vitro. For instance, one study reported that specific analogues demonstrated IC50 values ranging from 1.63 to 1.83 µM against Plk1 .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of Plk1's polo-box domain (PBD). This inhibition disrupts the mitotic process in cancer cells, leading to reduced proliferation and potential apoptosis. The low molecular weight and moderate hydrophobicity of these compounds facilitate their entry into cells, enhancing their therapeutic potential .
Research Findings and Case Studies
Additional Biological Activities
Beyond anticancer properties, triazoloquinazolinones have been explored for their anti-inflammatory effects. In one study, related compounds demonstrated significant anti-inflammatory activity when compared to standard medications like indomethacin . This suggests a broader therapeutic potential beyond oncology.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes, including condensation reactions between aminotriazole and substituted quinazolinone precursors. Optimization focuses on solvent selection (e.g., acetic acid for reflux), catalyst use (e.g., NGPU for improved efficiency), and microwave-assisted methods to reduce reaction times (from 24 hours to <2 hours) while achieving yields >90% . Key parameters include temperature control (80–120°C) and stoichiometric ratios of reactants to intermediates (1:1.2–1.5).
Q. How is the structural integrity of the compound validated post-synthesis?
Structural validation employs spectroscopic techniques:
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm; carbonyl signals at δ 165–170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹; N-H bend at 3300–3500 cm⁻¹) .
- Mass Spectrometry : Verifies molecular weight (e.g., [M+H]⁺ at m/z 448.2) .
Q. What computational methods predict the compound’s physicochemical properties?
Tools like XLogP3 (logP ≈ 2.9) and Topological Polar Surface Area (TPSA ≈ 59.8 Ų) estimate lipophilicity and membrane permeability. Molecular dynamics simulations assess solubility in aqueous/organic solvents (e.g., water solubility <0.1 mg/mL; DMSO >50 mg/mL) .
Advanced Research Questions
Q. How does substituent variation affect biological activity, and what methods analyze structure-activity relationships (SAR)?
Substituents at the 3-hydroxyphenyl and triazole positions modulate bioactivity. For example:
- Antimicrobial activity : Trifluoromethyl groups enhance potency (MIC: 2–4 µg/mL vs. S. aureus) compared to methoxy derivatives (MIC: 8–16 µg/mL) .
- SAR Analysis : Use dose-response assays (IC₅₀ values) and 3D-QSAR modeling to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How can conflicting data in spectroscopic characterization be resolved?
Contradictions in NMR/IR data arise from tautomerism (18 possible tautomers due to triazole-quinazoline fusion). Resolution strategies:
- Variable Temperature (VT) NMR : Identifies dominant tautomers (e.g., keto-enol equilibrium shifts at 25°C vs. 60°C) .
- X-ray Crystallography : Provides definitive structural assignment (e.g., C=O bond length 1.22 Å confirms keto form) .
Q. What in silico methods predict binding mechanisms, and how are they validated experimentally?
- Molecular Docking (AutoDock Vina) : Predicts binding to targets like dihydrofolate reductase (DHFR) with ∆G ≈ -9.2 kcal/mol .
- MD Simulations (GROMACS) : Validate binding stability (RMSD <2 Å over 100 ns). Experimental validation uses surface plasmon resonance (SPR) for affinity measurements (KD ≈ 120 nM) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 448.45 g/mol (HRMS) | |
| logP (XLogP3) | 2.9 | |
| H-Bond Donors/Acceptors | 1 / 8 | |
| Solubility (DMSO) | >50 mg/mL |
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | NGPU (vs. traditional acids) | 97% |
| Reaction Time (microwave) | 90 minutes (vs. 24 hours conventional) | 92% |
| Solvent | Acetic acid (reflux) | 85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
